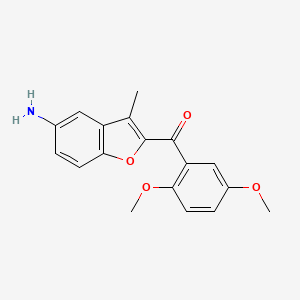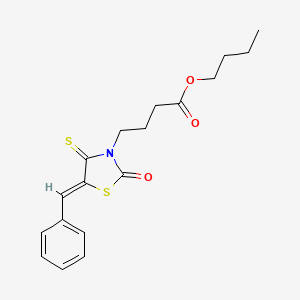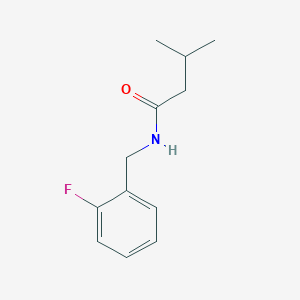![molecular formula C11H14N2O3 B4670942 propyl [4-(aminocarbonyl)phenyl]carbamate](/img/structure/B4670942.png)
propyl [4-(aminocarbonyl)phenyl]carbamate
Übersicht
Beschreibung
Propyl [4-(aminocarbonyl)phenyl]carbamate, also known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPCC is a carbamate derivative that can be synthesized through several methods and has been found to have numerous biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Propyl [4-(aminocarbonyl)phenyl]carbamate has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, propyl [4-(aminocarbonyl)phenyl]carbamate has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In biochemistry, propyl [4-(aminocarbonyl)phenyl]carbamate has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. In pharmacology, propyl [4-(aminocarbonyl)phenyl]carbamate has been studied for its potential as a drug delivery system, as it can be conjugated to various drugs to improve their bioavailability and efficacy.
Wirkmechanismus
Propyl [4-(aminocarbonyl)phenyl]carbamate has been found to inhibit the activity of acetylcholinesterase through the formation of a covalent bond with the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to an increase in cholinergic neurotransmission. propyl [4-(aminocarbonyl)phenyl]carbamate has also been found to inhibit the growth of cancer cells through the induction of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
propyl [4-(aminocarbonyl)phenyl]carbamate has been found to have numerous biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter levels in the brain. propyl [4-(aminocarbonyl)phenyl]carbamate has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl [4-(aminocarbonyl)phenyl]carbamate has several advantages for use in lab experiments, including its high purity and stability. However, propyl [4-(aminocarbonyl)phenyl]carbamate can be difficult to synthesize, and its use requires specialized equipment and expertise. Additionally, propyl [4-(aminocarbonyl)phenyl]carbamate can be expensive, limiting its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research on propyl [4-(aminocarbonyl)phenyl]carbamate, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential as an anti-cancer agent in vivo, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to elucidate the mechanism of action of propyl [4-(aminocarbonyl)phenyl]carbamate and its potential side effects. Overall, propyl [4-(aminocarbonyl)phenyl]carbamate has significant potential for use in various fields of scientific research, and further investigation is warranted.
Eigenschaften
IUPAC Name |
propyl N-(4-carbamoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-7-16-11(15)13-9-5-3-8(4-6-9)10(12)14/h3-6H,2,7H2,1H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJFVFKXGAEAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4670872.png)
![{4-[2-(3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4670880.png)

![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4670900.png)
![2-{4-[2-cyano-2-(3-nitrophenyl)vinyl]-2-iodo-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B4670901.png)


![ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4670934.png)

![2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(2-furyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4670950.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4670952.png)
